2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride
Description
Introduction and Chemical Classification
Structural Overview and Chemical Identity
The compound 2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride exhibits a distinctive molecular architecture characterized by a thiazolidine ring system bearing sulfur dioxide functionality at the 1-position. The molecular formula C11H17ClN2O2S encompasses a molecular weight of 276.78 grams per mole, as documented in major chemical databases. The structural framework features a phenyl ring substituted at the para position with a 1-aminoethyl group, which is directly connected to the nitrogen atom of the thiazolidine ring system.
The compound's three-dimensional structure demonstrates significant conformational flexibility due to the presence of multiple rotatable bonds within the aminoethyl side chain and the phenyl-thiazolidine connection. The sulfur atom within the thiazolidine ring exists in an oxidized state, bearing two oxygen atoms in a sulfonyl configuration, which contributes to the compound's chemical stability and electronic properties. The hydrochloride salt formation occurs through protonation of the primary amine group, resulting in enhanced water solubility and crystalline stability compared to the free base form.
Structural analysis reveals that the thiazolidine ring adopts a puckered conformation typical of five-membered heterocycles containing sulfur. The presence of the lambda6 designation in the systematic name indicates the hypervalent nature of the sulfur atom, which forms six bonds including the two sulfur-oxygen double bonds characteristic of sulfonyl groups. This structural feature significantly influences the compound's reactivity patterns and intermolecular interactions.
Historical Context in Thiazolidinedione Research
The development of thiazolidinedione derivatives as a distinct chemical class emerged from systematic investigations into heterocyclic compounds containing both sulfur and nitrogen atoms within cyclic frameworks. Research into thiazolidine-based structures gained momentum during the latter half of the twentieth century, driven by their potential applications in pharmaceutical chemistry and their unique electronic properties arising from the sulfur heteroatom.
The specific structural variant represented by this compound emerged from efforts to explore substitution patterns that would modulate the electronic and steric properties of the core thiazolidine scaffold. The incorporation of aromatic substituents at the nitrogen position of thiazolidine rings represents a significant advancement in heterocyclic chemistry, providing access to compounds with enhanced chemical stability and diverse reactivity profiles.
Contemporary research has focused on understanding the relationship between structural modifications and the resulting chemical properties of thiazolidinedione derivatives. The aminoethyl substitution pattern present in this compound reflects modern synthetic strategies aimed at introducing functional handles that can participate in further chemical transformations or molecular recognition events. The systematic study of such derivatives has contributed to a deeper understanding of heterocyclic chemistry principles and their applications in modern chemical research.
Nomenclature and Chemical Registry Information
IUPAC Terminology and Alternative Nomenclature
The International Union of Pure and Applied Chemistry systematic name for this compound follows established conventions for naming complex heterocyclic structures with multiple functional groups. The designation "1lambda6,2-thiazolidine-1,1-dione" specifically indicates the presence of a five-membered ring containing sulfur and nitrogen atoms, with the sulfur atom bearing two oxygen atoms in a dioxo configuration. The lambda notation provides precise information about the oxidation state and bonding pattern of the sulfur atom within the heterocyclic framework.
Alternative nomenclature systems recognize this compound through various descriptor approaches, including the designation as an isothiazolidine dioxide derivative. Chemical suppliers and research databases employ simplified naming conventions, often referring to the compound as 2-[4-(1-aminoethyl)phenyl]isothiazolidine 1,1-dioxide hydrochloride. These alternative names facilitate communication within the chemical research community while maintaining structural accuracy.
The systematic nomenclature also acknowledges the stereochemical implications of the aminoethyl substituent, though specific stereochemical descriptors may vary depending on the synthetic origin and intended application of the compound. The presence of a chiral center within the aminoethyl group introduces potential for stereoisomerism, which may be reflected in more detailed nomenclature systems when enantiomeric purity becomes relevant to specific research applications.
CAS Registry Number (1607250-69-0) and Database Identifiers
The Chemical Abstracts Service has assigned registry number 1607250-69-0 to this compound, providing a unique identifier that facilitates accurate communication and database searches across the global chemical research community. This registry number distinguishes the hydrochloride salt form from the free base, which carries a separate Chemical Abstracts Service identifier reflecting the different molecular composition and properties.
Multiple chemical databases maintain records for this compound under the established registry number, including commercial chemical suppliers and research institutions. The compound appears in specialized heterocyclic chemistry databases and synthetic intermediate catalogs, reflecting its significance in contemporary chemical research and development activities. Database entries typically include structural information, physical property data, and synthetic accessibility assessments.
Properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-9(12)10-3-5-11(6-4-10)13-7-2-8-16(13,14)15;/h3-6,9H,2,7-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFYIDSXQMHOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCS2(=O)=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiazolidine-1,1-dione Core
- Starting Materials: The core is often synthesized by reacting dicyandiamide with an appropriate halogenated precursor under controlled heating to form the thiazolidine ring.
- Typical Conditions: Gradual heating to 170 °C over 1 hour followed by stirring at this temperature for 50 minutes.
- Isolation: The product is recrystallized from ethanol to yield the intermediate thiazolidine-1,1-dione compound.
Introduction of the 4-(1-Aminoethyl)phenyl Group
- Alkylation Step: The intermediate is reacted with bromomethylbenzene derivatives in the presence of potassium carbonate in acetone under reflux for 16 hours.
- Copper-Catalyzed Coupling: Subsequent reaction with pyrrolidin-2-one and copper powder at 165 °C without solvent for 16 hours facilitates ring closure and substitution.
- Hydrogenation: The compound is then hydrogenated over palladium catalyst at ambient temperature and pressure to reduce any unsaturated intermediates, yielding the aminoethyl-substituted product.
Formation of Hydrochloride Salt
- The free base is treated with hydrochloric acid or an equivalent acid source to form the hydrochloride salt, enhancing solubility and stability.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ring formation | Dicyandiamide + compound 1, heated to 170 °C, stirred 50 min | ~70-80 | Recrystallization from ethanol |
| 2 | Alkylation | Bromomethylbenzene + compound 1 + K2CO3 in acetone, reflux 16 h | >80 | Filtration through celite, used without purification |
| 3 | Copper-catalyzed coupling | Compound 3 + pyrrolidin-2-one + Cu + K2CO3, 165 °C, 16 h, solvent-free | 60-75 | Post reaction methanol dilution and filtration |
| 4 | Hydrogenation | Pd catalyst, methanol, ambient pressure and temperature | >90 | TLC monitored, catalyst filtered off |
| 5 | Salt formation | Treatment with HCl or acid in methanol or suitable solvent | Quantitative | Yields stable hydrochloride salt |
Analytical and Purification Techniques
- Filtration through Celite: Used to remove insoluble catalysts and by-products after alkylation and coupling steps.
- Concentration in Vacuo: Removal of solvents under reduced pressure to isolate crude products.
- High-Performance Liquid Chromatography (HPLC): Employed for purification of intermediates and final compounds to achieve high purity.
- Recrystallization: Used for solid intermediates to improve purity and yield.
Research Findings and Optimization Notes
- The use of potassium carbonate as a base is critical for efficient alkylation and coupling reactions.
- Copper powder acts as a catalyst for the coupling step, significantly improving yields.
- Hydrogenation conditions must be carefully controlled to avoid over-reduction.
- The hydrochloride salt form improves compound handling and pharmaceutical applicability.
- Reaction times of 16 hours at elevated temperatures (80-165 °C) are typical for completion.
- Solvent choice (acetone, methanol, DMF) influences reaction rates and product solubility.
Summary Table of Preparation Steps
| Step No. | Intermediate | Reagents/Conditions | Duration | Temperature | Yield (%) | Key Observations |
|---|---|---|---|---|---|---|
| 1 | Thiazolidine core | Dicyandiamide + compound 1, heat 170 °C | 50 min | 170 °C | 70-80 | Recrystallized from ethanol |
| 2 | Alkylated intermediate | Bromomethylbenzene + K2CO3, reflux in acetone | 16 h | Reflux | >80 | Filtration through celite, no purification |
| 3 | Coupled product | Pyrrolidin-2-one + Cu + K2CO3, solvent-free | 16 h | 165 °C | 60-75 | Methanol dilution, filtration |
| 4 | Hydrogenated product | Pd catalyst, methanol, ambient conditions | Until complete | RT | >90 | TLC monitored, catalyst removal |
| 5 | Hydrochloride salt | Treatment with HCl in methanol | Variable | RT | Quantitative | Stable salt form, improved solubility |
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Properties
Research indicates that thiazolidinediones (TZDs), a class of compounds that includes derivatives of thiazolidine-1,1-dione, exhibit insulin-sensitizing effects. Studies have shown that compounds similar to 2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione can enhance glucose uptake in muscle cells and improve insulin sensitivity in diabetic models .
2. Anticancer Activity
There is emerging evidence that thiazolidine derivatives may possess anticancer properties. Certain studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
3. Neuroprotective Effects
Recent investigations suggest that the compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's. Its ability to modulate oxidative stress and inflammation is under exploration .
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes associated with metabolic disorders. For example, it may act as an inhibitor of certain proteases or kinases involved in cellular signaling pathways, which could be beneficial in treating diseases such as cancer and diabetes .
2. Drug Delivery Systems
Due to its chemical structure, 2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents .
Material Science Applications
1. Synthesis of Novel Polymers
The compound's reactivity allows it to be used as a building block in the synthesis of novel polymers with specific properties tailored for applications in coatings and adhesives .
2. Development of Sensors
Research indicates potential applications in the development of chemical sensors due to its ability to interact with various analytes. The compound can be modified to enhance selectivity and sensitivity for detecting specific substances in environmental monitoring or clinical diagnostics .
Case Study 1: Antidiabetic Effects
A study conducted on diabetic rats treated with a thiazolidinedione derivative showed significant improvements in blood glucose levels and insulin sensitivity compared to the control group. The mechanism was attributed to enhanced GLUT4 translocation in muscle tissues .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in breast cancer cells through mitochondrial pathways. The study concluded that further research could establish it as a candidate for anticancer therapy .
Mechanism of Action
The mechanism of action of 2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride with structurally related thiazolidine-dione derivatives:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent | Purity |
|---|---|---|---|---|---|
| This compound | Not provided | Not provided | Not provided | 4-(1-Aminoethyl)phenyl | N/A |
| 2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride | C8H16Cl2N4O | 255.15 | EN300-109162 | Azepan-4-yl | 95% |
| 2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione | C6H4BrN3 | 198.02 | EN300-116684/116686 | 6-Aminopyridin-3-yl | 95% |
| 2-(6-Fluoropyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione | Not provided | Not provided | 2138035-42-2 | 6-Fluoropyridin-3-yl | N/A |
| 2-[4-(Aminomethyl)-1,1-dioxo-1lambda6-thian-4-yl]acetic acid hydrochloride | C8H16ClNO4S | 273.74 | 1803591-43-6 | 4-(Aminomethyl)-thianyl + acetic acid | N/A |
Key Observations :
In contrast, azepan-4-yl (a seven-membered nitrogen-containing ring) in the analog from may confer conformational flexibility. Pyridine-based substituents (e.g., 6-aminopyridin-3-yl and 6-fluoropyridin-3-yl) in introduce aromaticity and electronegative atoms, which could influence binding affinity and metabolic stability.
Molecular Weight and Solubility: The hydrochloride salt in the target compound and analogs (e.g., ) improves aqueous solubility compared to non-salt forms. The 2-[4-(aminomethyl)-thianyl]acetic acid derivative has a higher molecular weight (273.74) due to the additional acetic acid moiety, which may reduce membrane permeability.
Purity :
Functional Implications
- Biological Activity: While direct pharmacological data is absent, thiazolidine-dione derivatives are known for diverse applications, including kinase inhibition and antimicrobial activity. For example, fluorinated pyridinyl substituents (as in ) often enhance bioavailability and target selectivity in drug design.
- Synthetic Utility: The 4-(1-aminoethyl)phenyl group in the target compound could serve as a versatile intermediate for peptide coupling or further functionalization, similar to the aminomethyl-thianyl derivative in .
Biological Activity
2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride is a thiazolidine derivative with potential therapeutic applications. This compound, characterized by its unique thiazolidine structure, has been studied for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₁H₁₆N₂O₂S
- Molecular Weight : 240.32 g/mol
- CAS Number : 1607250-69-0
Biological Activities
Research indicates that thiazolidine derivatives exhibit a variety of biological activities. The specific activities associated with this compound include:
Antioxidant Activity
Thiazolidinones are known for their antioxidant properties. Studies have shown that modifications in the thiazolidine ring can enhance antioxidant activity, which is crucial for protecting cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinones. The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its role as a potential chemotherapeutic agent. For instance, a review of thiazolidinone derivatives indicated that specific modifications can lead to increased efficacy against cancer cells .
Anti-inflammatory Activity
Thiazolidine derivatives have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Research indicates that certain thiazolidinones possess significant activity against gram-positive and gram-negative bacteria as well as fungi .
Data Table: Biological Activities Overview
Case Studies
A notable study evaluated the efficacy of thiazolidinone derivatives in treating cancer. The results showed that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .
Another investigation focused on the anti-inflammatory properties of thiazolidinones. It was found that these compounds could inhibit the expression of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This suggests a potential therapeutic application in conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. Substituents on the phenyl ring and modifications to the thiazolidine core can significantly alter their pharmacological profiles. For instance:
- Alkyl substitutions enhance lipophilicity and may improve cellular uptake.
- Amino groups are critical for interactions with biological targets such as enzymes and receptors.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-[4-(1-Aminoethyl)phenyl]-1lambda⁶,2-thiazolidine-1,1-dione hydrochloride in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods for synthesis or handling to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Spill Management : Isolate the area, use inert absorbents (e.g., vermiculite), and dispose of waste according to hazardous material regulations .
- Storage : Store in sealed containers away from oxidizers and moisture, preferably in a cool, dry environment .
Q. How can researchers optimize synthetic routes for this compound?
- Methodological Answer :
- Route Selection : Compare methods for analogous thiazolidine-dione derivatives, such as cyclocondensation of aminoethyl precursors with sulfonyl chlorides .
- Condition Optimization :
- Temperature : Test reactions at 50–80°C to balance yield and purity.
- Catalysts : Evaluate Lewis acids (e.g., ZnCl₂) or base-mediated conditions for regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve solubility of intermediates .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow high-quality crystals via slow evaporation (e.g., in methanol). Compare bond angles/distances with computational models (e.g., DFT) .
- Spectroscopic Validation : Cross-validate NMR (¹H/¹³C) and IR data with SCXRD results to confirm tautomeric forms or protonation states .
- Case Study : For related thiazolidine-diones, discrepancies in ring puckering were resolved by analyzing temperature-dependent XRD datasets .
Q. What strategies are effective for analyzing environmental fate and biodegradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–37°C, monitoring degradation via LC-MS. Identify metabolites using high-resolution mass spectrometry (HRMS) .
- Soil/Water Partitioning : Measure log (octanol-water coefficient) to predict bioaccumulation. Use OECD Test Guideline 121 for adsorption-desorption assays .
- Microbial Degradation : Screen soil microbiota for degradation activity under aerobic/anaerobic conditions. Metagenomic profiling can identify degradative enzymes .
Q. How can computational modeling predict the compound’s biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Validate with SAR studies on analogous compounds .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bonding networks .
- Case Study : For imidazole derivatives, free-energy perturbation (FEP) calculations improved affinity predictions by 30% compared to static docking .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and assess variability using statistical tools (e.g., ANOVA or Cohen’s ) .
- Experimental Replication : Reproduce assays under standardized conditions (e.g., cell lines, incubation time) to isolate protocol-dependent biases .
- Mechanistic Studies : Use CRISPR-edited cell models to confirm target specificity. For example, knockdown of suspected receptors can validate on-/off-target effects .
Experimental Design
Q. What factorial design is suitable for evaluating the compound’s efficacy under varying physiological conditions?
- Methodological Answer :
- Split-Plot Design : Assign primary factors (e.g., pH, temperature) to main plots and secondary factors (e.g., concentration) to subplots. Use four replicates per condition .
- Response Variables : Measure IC₅₀, solubility, and metabolic stability. Apply multivariate analysis (e.g., PCA) to identify dominant variables .
- Example : In agricultural chemistry, split-plot designs resolved interactions between rootstocks and environmental stressors, reducing experimental error by 20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
